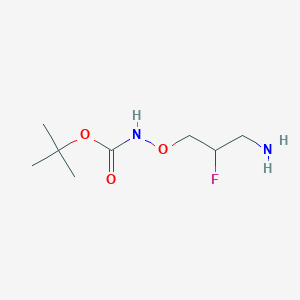
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the activity of protein kinases, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and survival.
Biochemische Und Physiologische Effekte
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have different biochemical and physiological effects depending on the specific target it interacts with. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis in cancer cells by inhibiting the activity of specific protein kinases. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to inhibit the growth of bacteria and fungi by interfering with specific metabolic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize using specific methods, which makes it readily available for research purposes. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been shown to have promising biological activities, which makes it a potential candidate for drug discovery. However, one of the limitations is that the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is not fully understood, which makes it difficult to optimize its biological activity.
Zukünftige Richtungen
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several future directions for research. One of the future directions is to investigate the mechanism of action of Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) in more detail, which could lead to the optimization of its biological activity. In addition, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used as a building block for the synthesis of more potent inhibitors of specific enzymes or proteins. Furthermore, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) could be used for the development of new antimicrobial agents for the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has several advantages and limitations for lab experiments, and it has several future directions for research. Overall, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is a promising compound that could lead to the development of new drugs and antimicrobial agents.
Synthesemethoden
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) is synthesized using a specific method that involves the reaction of 3-amino-2-fluoropropanol with tert-butyl chloroformate in the presence of a base. The reaction yields Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) as a white solid, which is purified using different techniques such as recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. The compound has been used as a building block for the synthesis of different molecules that have shown promising biological activities. For instance, Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI)) has been used for the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
138142-80-0 |
|---|---|
Produktname |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
Molekularformel |
C8H17FN2O3 |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
tert-butyl N-(3-amino-2-fluoropropoxy)carbamate |
InChI |
InChI=1S/C8H17FN2O3/c1-8(2,3)14-7(12)11-13-5-6(9)4-10/h6H,4-5,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
IZBNYWNSXBUPII-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCC(CN)F |
Synonyme |
Carbamic acid, (3-amino-2-fluoropropoxy)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



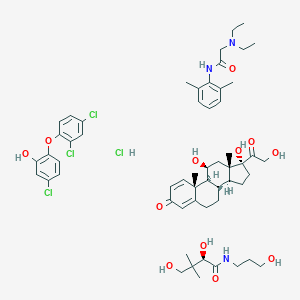
![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)
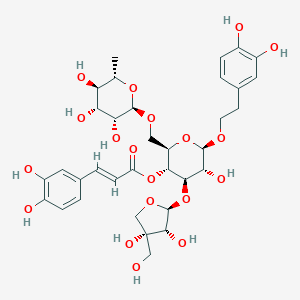
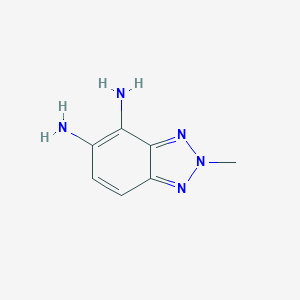
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)
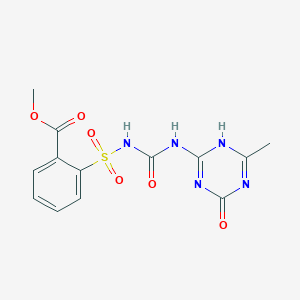

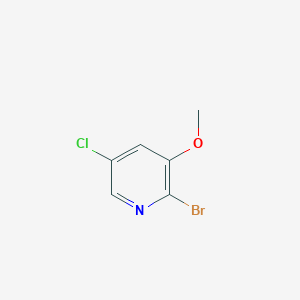
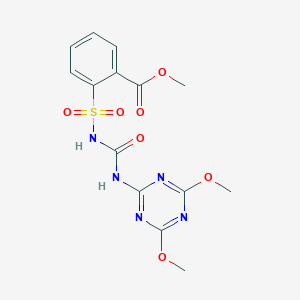
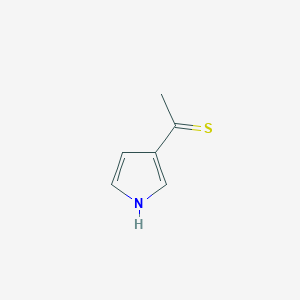
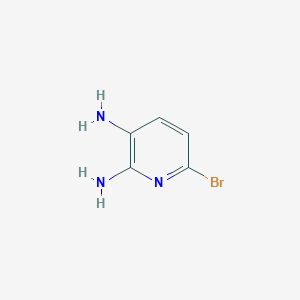
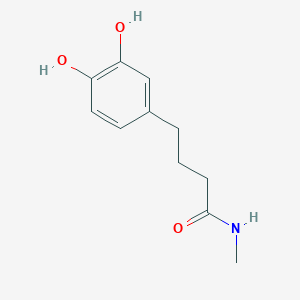
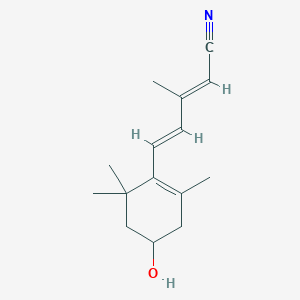
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)